1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring substituted with two fluorine atoms at positions 6 and 7, and an amine group attached to a methylpropan chain.
Vorbereitungsmethoden
The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Benzofuran Ring: This step involves cyclization reactions to form the benzofuran core.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the benzofuran ring.
Attachment of the Methylpropan Chain:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The fluorine atoms on the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1-(6,7-Difluorobenzofuran-2-yl)ethan-1-one: This compound has a similar benzofuran core but lacks the methylpropan chain and amine group.
1-(6,7-Difluorobenzofuran-2-yl)propan-1-amine: Similar structure but with a different alkyl chain length.
1-(6,7-Difluorobenzofuran-2-yl)-2-methylbutan-1-amine: Similar structure but with a longer alkyl chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13F2NO |
---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
1-(6,7-difluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H13F2NO/c1-6(2)11(15)9-5-7-3-4-8(13)10(14)12(7)16-9/h3-6,11H,15H2,1-2H3 |
InChI-Schlüssel |
UTUZEGIMPROQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC2=C(O1)C(=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.